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Compound of Interest

Compound Name: 2-(3-nitrophenyl)butanoic acid

CAS No.: 21762-22-1

Cat. No.: B3325656

Get Quote

Compound Identity

IUPAC Name: 2-(3-Nitrophenyl)butanoic acid[1][2]

CAS Number: 21762-22-1[1][2][3]

Synonyms:ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-

inserted">

-Ethyl-3-nitrobenzeneacetic acid; 3-Nitrophenylacetic acid

-ethyl derivative.[1]

Molecular Formula: Cngcontent-ng-c3932382896="" _nghost-ng-c102404335=""

class="inline ng-star-inserted">

H

NO

[1][4][5]
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Molecular Weight: 209.20 g/mol [1][2]

R&D Significance 2-(3-Nitrophenyl)butanoic acid is a high-value building block in medicinal

chemistry, distinct from its para-substituted isomer (an intermediate for the antiplatelet drug

Indobufen).[1][2] Its meta-nitro substitution pattern offers unique geometry for Structure-Activity

Relationship (SAR) profiling, particularly in the development of:

Non-Steroidal Anti-Inflammatory Drug (NSAID) Analogs: As a structural homolog to "profen"

drugs (arylpropionic acids), it serves as a probe for cyclooxygenase (COX) binding pockets

where a larger alkyl chain (butyric vs. propionic) and electron-withdrawing nitro group are

required.[1][2]

Chiral Resolution Standards: Possessing a stereocenter at the ngcontent-ng-

c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

-position, this compound is frequently used to validate chiral stationary phases (CSPs) or to
test lipase-catalyzed kinetic resolutions.[1]

Privileged Scaffolds: The nitro group is a "masked" amine.[1][2] Reduction yields 2-(3-

aminophenyl)butanoic acid, a precursor for synthesizing dihydroquinolinones, indoles, and

bioactive amides.[1][2]

Part 2: Critical R&D Protocols
Protocol A: Chemoselective Reduction to 2-(3-
Aminophenyl)butanoic Acid
Context: The transformation of the nitro group to an aniline derivative is the primary entry point

for library synthesis.[1] While catalytic hydrogenation is standard, this protocol uses a Transfer

Hydrogenation method (Formate/Pd-C) which is often more controllable in small-scale R&D

settings and avoids the safety hazards of high-pressure Hngcontent-ng-c3932382896=""

_nghost-ng-c102404335="" class="inline ng-star-inserted">

gas cylinders.[1]

Reagents:

Substrate: 2-(3-Nitrophenyl)butanoic acid (1.0 equiv)[1][2]
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Catalyst: 10% Palladium on Carbon (Pd/C) (10 wt% loading)[1][2]

Hydrogen Donor: Ammonium Formate (5.0 equiv)[1][2]

Solvent: Methanol (anhydrous)[1][2]

Step-by-Step Methodology:

Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 g (4.78

mmol) of 2-(3-nitrophenyl)butanoic acid in 20 mL of methanol. Sparge with nitrogen for 5

minutes to remove dissolved oxygen.[1]

Catalyst Addition:Caution: Pd/C can ignite methanol vapors.[1][2] Under a gentle nitrogen

stream, carefully add 100 mg of 10% Pd/C.[1]

Initiation: Add ammonium formate (1.5 g, ~24 mmol) in a single portion. The reaction is

endothermic; mild heating to 40°C may be required to initiate evolution of H

(observed as effervescence).[1]

Reaction: Stir at ambient temperature (or 40°C) for 2–4 hours. Monitor by TLC (System: 5%

MeOH in DCM). The starting material (Rf ~0.[1][2]4) should disappear, replaced by the

amine (Rf ~0.2, stains purple with Ninhydrin).[1][2]

Workup: Filter the reaction mixture through a pad of Celite to remove the catalyst. Rinse the

pad with methanol (2 x 10 mL).[1][2]

Isolation: Concentrate the filtrate under reduced pressure. The residue typically contains

ammonium salts.[1] Redissolve in water (15 mL) and adjust pH to ~4.5 (isoelectric point

vicinity) to precipitate the amino acid zwitterion, or extract with Ethyl Acetate if the free acid

form is preferred.

Validation:

Yield: Expect 85–95%.

Purity Check: HPLC (254 nm). The product peak will elute earlier than the nitro-starting

material due to increased polarity.[1]
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Protocol B: Enantiomeric Resolution via Diastereomeric
Salt Formation
Context: Reagent grade material is typically racemic.[1] For biological assays, the (S)- and (R)-

enantiomers often exhibit vastly different potencies.[1][2] This protocol describes the classical

resolution using a chiral amine.[1][2]

Reagents:

Racemic Acid: 2-(3-Nitrophenyl)butanoic acid[1][2]

Resolving Agent: (S)-(-)-ngcontent-ng-c3932382896="" _nghost-ng-c102404335=""

class="inline ng-star-inserted">

-Phenylethylamine (or (R)-(+)-isomer)[1]

Solvent: Ethanol/Water (95:5)[1][2]

Methodology:

Salt Formation: Dissolve 10 mmol of the racemic acid in 15 mL of hot Ethanol (95%). Slowly

add 5 mmol (0.5 equiv) of (S)-(-)-

-Phenylethylamine.[1]

Crystallization: Allow the solution to cool slowly to room temperature, then refrigerate at 4°C

overnight. The less soluble diastereomeric salt (e.g., (S)-Acid/(S)-Amine) will crystallize.[1][2]

Filtration: Collect the crystals by vacuum filtration. Wash with cold ethanol.[1]

Liberation of Enantiomer: Suspend the salt in dilute HCl (1 M) and extract with Ethyl Acetate.

The chiral amine stays in the aqueous layer (as the hydrochloride salt), while the enriched

(S)-2-(3-nitrophenyl)butanoic acid enters the organic layer.[1][2]

Recrystallization: Repeat steps 1–4 on the enriched material until constant optical rotation is

achieved.

Part 3: Visualization of Workflows
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Figure 1: Synthetic Utility Pathway
This diagram illustrates the divergence from the parent nitro-acid to downstream

pharmaceutical scaffolds.[1][2]
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Caption: Functionalization pathways transforming the nitro-acid core into diverse bioactive

scaffolds.[1][2]

Figure 2: Chiral HPLC Method Development Strategy
A logical flow for establishing enantiomeric purity analysis.
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Caption: Decision tree for optimizing chiral HPLC separation of the enantiomers.

Part 4: Analytical Quality Control
1. HPLC Purity Analysis (Reverse Phase)

Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 5 µm.[1][2]
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Mobile Phase A: Water + 0.1% Formic Acid.[1][2]

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1][2]

Gradient: 10% B to 90% B over 15 minutes.

Detection: UV at 254 nm (aromatic ring) and 210 nm (carbonyl).[1][2]

Expected Retention: The compound is moderately lipophilic (logP ~2.1).[1][2] Expect elution

around 7–9 minutes depending on flow rate.[1]

2. NMR Interpretation (

H NMR, 400 MHz, DMSO-d

)

12.5 ppm (s, 1H): Carboxylic acid proton (-COOH).[1] Broad singlet, D

O exchangeable.

8.0–8.2 ppm (m, 2H): Aromatic protons ortho to the nitro group (highly deshielded).[1]

7.6–7.8 ppm (m, 2H): Remaining aromatic protons (meta/para to nitro).[1]

ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

3.6 ppm (t, 1H): Chiral proton at C2 (

-proton).[1]

1.9–2.1 ppm (m, 2H): Methylene group (-CH

-CH

).[1]

ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

0.9 ppm (t, 3H): Terminal methyl group (-CH

-CH
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).[1]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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